molecular formula C20H17N5O B3730388 2-[(2-phenylethyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one

2-[(2-phenylethyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No. B3730388
M. Wt: 343.4 g/mol
InChI Key: ITFMNJKUPKOXBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-phenylethyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry and drug development. This compound is a pyridopyrimidine derivative that has shown promising results in various biological assays, including anti-inflammatory, anti-cancer, and anti-viral activities.

Mechanism of Action

The mechanism of action of 2-[(2-phenylethyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, several studies have suggested that it acts by inhibiting specific enzymes and signaling pathways involved in the regulation of inflammation, cell proliferation, and viral replication. The compound has been shown to inhibit the activity of various kinases, including JAK2, TYK2, and STAT3, which are involved in the regulation of the immune response and inflammation. Additionally, the compound has been shown to inhibit the replication of several viruses, including HIV, HCV, and HSV-1, by targeting specific viral enzymes and proteins.
Biochemical and Physiological Effects:
2-[(2-phenylethyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, which are involved in the pathogenesis of several inflammatory diseases. Additionally, the compound has been shown to induce apoptosis and inhibit cell proliferation in several cancer cell lines. The compound has also been shown to inhibit the replication of several viruses, including HIV, HCV, and HSV-1, by targeting specific viral enzymes and proteins.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(2-phenylethyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one in lab experiments include its potent activity, high selectivity, and low toxicity. The compound has been shown to have a broad spectrum of activity against several diseases, making it a promising candidate for drug development. However, the limitations of using this compound in lab experiments include its limited solubility, which can affect its bioavailability and pharmacokinetics. Additionally, the compound has not been extensively studied in clinical trials, and its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for the research of 2-[(2-phenylethyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one. These include further optimization of the synthesis method to improve yield and purity, as well as the development of novel analogs with improved pharmacokinetic properties. Additionally, the compound could be further tested in preclinical models to evaluate its safety and efficacy in vivo. Finally, the compound could be evaluated in clinical trials to determine its potential as a therapeutic agent for several diseases, including cancer, viral infections, and inflammatory diseases.

Scientific Research Applications

2-[(2-phenylethyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential applications in medicinal chemistry and drug development. This compound has shown promising results in various biological assays, including anti-inflammatory, anti-cancer, and anti-viral activities. The compound has been tested in vitro and in vivo in several preclinical models, and the results have shown that it has the potential to be developed into a therapeutic agent for several diseases.

properties

IUPAC Name

2-(2-phenylethylamino)-5-pyridin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O/c26-19-17-16(15-7-10-21-11-8-15)9-13-22-18(17)24-20(25-19)23-12-6-14-4-2-1-3-5-14/h1-5,7-11,13H,6,12H2,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFMNJKUPKOXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC3=NC=CC(=C3C(=O)N2)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(phenethylamino)-5-(4-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.